molecular formula C13H19N4O12P B13887032 N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid

N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid

Cat. No.: B13887032
M. Wt: 454.28 g/mol
InChI Key: NAQGHJTUZRHGAC-UHFFFAOYSA-N
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Description

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid is a complex organic compound with significant biochemical and pharmaceutical relevance This compound is characterized by its intricate structure, which includes an imidazole ring, a ribose sugar, and a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ribose Sugar: The ribose sugar is typically introduced through a glycosylation reaction, which requires the presence of a suitable glycosyl donor and an acid catalyst.

    Coupling with Butanedioic Acid: The final step involves the coupling of the imidazole-ribose intermediate with butanedioic acid, which can be facilitated by activating agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the ribose moiety.

    Reduction: Reduction reactions can target the imidazole ring or the carboxyl groups of the butanedioic acid.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phosphonooxymethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes involved in metabolic pathways.

    Signal Transduction: Participates in cellular signaling processes.

Medicine

    Drug Development: Potential use in the development of antiviral and anticancer drugs.

    Diagnostics: Used in the development of diagnostic assays for various diseases.

Industry

    Biotechnology: Utilized in the production of biopharmaceuticals.

    Agriculture: Potential use as a growth regulator or pesticide.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.

    Signal Modulation: Interacts with receptors or signaling proteins, altering their activity and downstream effects.

    Gene Expression: Influences the expression of specific genes by interacting with transcription factors or regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Shares the ribose and phosphate groups but differs in the nucleotide base.

    Nicotinamide Adenine Dinucleotide (NAD): Contains a similar ribose-phosphate structure but has a different functional group.

Uniqueness

    Structural Complexity: The combination of an imidazole ring, ribose sugar, and butanedioic acid is unique.

    Functional Versatility: The compound’s ability to participate in diverse biochemical reactions sets it apart from similar molecules.

Properties

IUPAC Name

2-[[5-amino-1-[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQGHJTUZRHGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N4O12P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863082
Record name N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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